Ethyl 2-(diethoxymethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diethoxymethyl)butanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a diethoxymethyl group, and a butanoate backbone Esters are known for their pleasant odors and are often used in flavorings and fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxymethyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting an acid chloride with ethanol in the presence of a base to form the ester.
Industrial Production Methods
In industrial settings, esters like this compound are often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethoxymethyl)butanoate undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Oxidation: Carboxylic acid.
Scientific Research Applications
Ethyl 2-(diethoxymethyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(diethoxymethyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol, which can then interact with various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(diethoxymethyl)butanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl propionate . These compounds share similar structural features but differ in their specific functional groups and applications:
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used as a flavoring agent and in the synthesis of other chemicals.
Properties
Molecular Formula |
C11H22O4 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 2-(diethoxymethyl)butanoate |
InChI |
InChI=1S/C11H22O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h9,11H,5-8H2,1-4H3 |
InChI Key |
KGLPEBZRXHIUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(OCC)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.